molecular formula C8H13NO B1521290 4-Methyl-3-oxoheptanenitrile CAS No. 1039833-22-1

4-Methyl-3-oxoheptanenitrile

Cat. No.: B1521290
CAS No.: 1039833-22-1
M. Wt: 139.19 g/mol
InChI Key: CSHWFLZODHQZHN-UHFFFAOYSA-N
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Description

Historical Development of β-Keto Nitrile Chemistry

The exploration of β-keto nitrile chemistry dates back to early synthetic organic chemistry. Initial methods for their preparation predominantly involved the condensation of nitriles, which possess acidic α-hydrogens, with esters or other acylating agents. These reactions typically required the use of strong bases to generate the requisite nitrile anion (a resonance-stabilized carbanion). Classic examples of such bases include sodium amide, sodium methoxide (B1231860), and sodium ethoxide, which were used to facilitate the acylation of nitrile anions with esters to form the β-keto nitrile scaffold. dntb.gov.ua

While effective, these early methods often suffered from limitations such as harsh reaction conditions and the use of stoichiometric amounts of strong bases. Over the decades, significant efforts have been devoted to developing more efficient and milder methodologies. consensus.app The evolution of synthetic techniques has introduced a variety of advanced approaches, including transition-metal-catalyzed reactions, electrochemical methods for cyanation, and organocatalytic strategies. rsc.org For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have emerged as a modern, metal-free approach for synthesizing β-keto nitriles. mdpi.com These newer methods often provide better yields, greater functional group tolerance, and more environmentally benign conditions, reflecting the broader push in chemistry towards sustainable synthesis.

Significance of β-Keto Nitrile Scaffolds in Modern Organic Synthesis

The β-keto nitrile moiety is a highly valuable and versatile intermediate in modern organic synthesis due to the dual reactivity of its functional groups. sigmaaldrich.com This scaffold serves as a linchpin in the construction of a wide array of complex molecular architectures, including carbocyclic and, most notably, heterocyclic systems. consensus.app The strategic positioning of the ketone and nitrile allows for a variety of subsequent reactions, such as nucleophilic additions, cyclizations, and rearrangements. fluorochem.co.ukresearchgate.net

Researchers have extensively utilized β-keto nitriles as precursors for synthesizing biologically active scaffolds like quinolines, chromenes, pyrazoles, and pyridines. sigmaaldrich.com The methodologies often involve cascade, domino, or sequential reactions that efficiently build molecular complexity from a relatively simple starting material. sigmaaldrich.com Beyond their role as synthetic intermediates, the β-keto nitrile framework is itself a component of molecules with potential therapeutic applications. Derivatives have been investigated for anti-cancer, anti-inflammatory, and anti-HIV properties, making this scaffold a continued focus of medicinal chemistry research. The ability to readily convert these compounds into other useful structures, such as 2-pyrrolin-5-ones, further highlights their synthetic potential. chemicalbook.com

Current Research Landscape Pertaining to 4-Methyl-3-oxoheptanenitrile and Related Analogues

This compound is a specific aliphatic β-keto nitrile. While it is commercially available, indicating its use in chemical synthesis, dedicated peer-reviewed studies focusing on its specific preparation or applications are not prominent in the current research literature. sigmaaldrich.comfluorochem.co.ukbldpharm.com However, the research landscape for its close structural analogues is active, providing significant context for its synthesis and potential reactivity.

Properties of this compound Below are the known chemical properties of the target compound, gathered from chemical supplier data.

PropertyValueReference
CAS Number 1039833-22-1 sigmaaldrich.comfluorochem.co.uk
Molecular Formula C₈H₁₃NO sigmaaldrich.com
Molecular Weight 139.2 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

Synthetic Context from Analogues Research into structurally similar compounds offers reliable insight into the probable synthetic routes for this compound. A particularly relevant example is the synthesis of its lower homologue, 4-methyl-3-oxopentanenitrile (B1278294) (also known as 4-methyl-3-oxo-valeronitrile). A patented method describes its synthesis via the Claisen condensation of a nitrile with an acyl chloride. google.com Specifically, acetonitrile (B52724) is treated with potassium methoxide to generate the nitrile anion, which is then reacted with isobutyryl chloride under reflux conditions to yield the final product with high purity and yield. google.com This method is directly analogous to the likely synthesis of this compound, where butanoyl chloride or a related acylating agent would be used instead of isobutyryl chloride.

A comparison of a classical and a modern, analogous synthetic method is detailed below.

MethodReactantsReagents/ConditionsProductReference
Classical Acylation (General) Ester + Acetonitrile1. Sodium Ethoxide 2. Acid Workupβ-Ketonitrile dntb.gov.ua
Analogue Synthesis (Patent) Isobutyryl Chloride + Acetonitrile1. Potassium Methoxide, 70-90°C 2. HCl (aq) Workup4-Methyl-3-oxopentanenitrile google.com

Modern synthetic approaches are also applicable. For instance, the chemoselective cyanomethylation of Weinreb amides provides an efficient route to various β-oxonitriles. rsc.org This method involves reacting a suitable N-methoxy-N-methylamide with the lithium salt of acetonitrile, offering a controlled and high-yielding pathway to the desired β-keto nitrile. rsc.org

The general reactivity of 3-oxoalkanenitriles involves their use as building blocks for more complex structures. Studies show they can undergo condensation reactions and unexpected rearrangements to form substituted pyridines and 2-oxopyran-3-carbonitriles, demonstrating their utility in heterocyclic synthesis. dntb.gov.uaconsensus.appresearchgate.net The nitrile and ketone groups can also be selectively reduced; for example, reduction with sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol, while stronger agents like lithium aluminum hydride could reduce both the ketone and the nitrile group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-7(2)8(10)5-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWFLZODHQZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methyl 3 Oxoheptanenitrile

Strategic Disconnection Approaches for β-Keto Nitrile Synthesis

From a retrosynthetic perspective, the most common disconnection for a β-keto nitrile, including 4-methyl-3-oxoheptanenitrile, is at the Cα-Cβ bond. This leads to two primary synthons: an acyl cation equivalent (or a carboxylic acid derivative) and a nitrile-stabilized carbanion. This disconnection forms the basis for the most widely employed synthetic strategies, such as base-mediated condensations and nucleophilic acyl substitutions.

Base-Mediated Condensation Reactions

Base-mediated condensation reactions represent a foundational approach to constructing β-keto nitriles. These reactions typically involve the condensation of an ester with a nitrile in the presence of a strong base. organic-chemistry.org The process is analogous to the well-known Claisen condensation, where the nitrile anion acts as the nucleophile instead of an enolate. organic-chemistry.orgmasterorganicchemistry.com The driving force for the reaction is often the formation of the highly stabilized anion of the resulting β-keto nitrile. organic-chemistry.org

The efficiency of base-mediated syntheses of β-keto nitriles is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and the molar ratios of reactants and base.

For instance, in the synthesis of related β-keto nitriles, ethereal solvents are commonly used. nih.gov The reaction temperature can vary significantly; some methods employ low temperatures with lithium bases, while others use higher temperatures with reagents like sodium hydride (NaH). nih.gov A study on the synthesis of dihydrobenzofuran neolignans demonstrated that optimizing the solvent and reaction time could significantly improve conversion and selectivity. scielo.br Changing the solvent from a benzene/acetone mixture to acetonitrile (B52724) and reducing the reaction time from 20 hours to 4 hours maintained high efficiency. scielo.br

In a patented method for preparing β-ketonitriles, the process involves reacting a carboxylic acid ester with an excess of a nitrile. google.com A key optimization is the continuous distillation of the alcohol by-product (formed from the ester), often as an azeotrope with the nitrile. The distilled volume is replaced by continuously adding more nitrile, which shifts the reaction equilibrium towards the product. google.com This technique was shown to achieve complete conversion in 3.5 hours at 90°C, a significant improvement over methods requiring 9 hours at 115-120°C for lower yields. google.com

The molar ratio of the base is also critical. Since the β-keto nitrile product is more acidic than the starting nitrile, at least one equivalent of base is required to drive the reaction to completion by deprotonating the product. nih.govmasterorganicchemistry.com Often, an excess of the nitrile and two equivalents of the base are necessary for the reaction to proceed efficiently. nih.gov

ParameterConditionRationale / ObservationReference
Solvent Acetonitrile, Tetrahydrofuran (THF)Ethereal solvents are common. Acetonitrile can offer a good balance of conversion and selectivity. nih.govscielo.br
Temperature Ambient to Reflux (e.g., 80-90°C)Higher temperatures can increase reaction rates, but may also lead to side products. Some methods use low temperatures (-78°C). nih.govgoogle.comorganic-chemistry.org
Reactant Ratio Excess nitrile (e.g., 13-14 equivalents)Using the nitrile in excess and distilling the alcohol byproduct shifts the equilibrium to the product side. google.com
Base Stoichiometry ≥ 1 equivalent, often 2 equivalentsThe product is more acidic than the starting nitrile, requiring sufficient base to deprotonate the product and drive the reaction. nih.gov
Additives Catalytic isopropanol (B130326) (IPA) or 18-crown-6Can increase reagent solubility and reduce side-product formation when using KOt-Bu. nih.govbeilstein-journals.org

The choice of base is paramount in the synthesis of β-keto nitriles. Strong, non-nucleophilic bases are preferred to generate the required nitrile anion without competing side reactions. Sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are frequently evaluated for this purpose.

Potassium tert-butoxide (KOt-Bu): KOt-Bu is an inexpensive and effective base for the acylation of acetonitrile anions with esters. nih.gov Research has shown that reactions using KOt-Bu in ethereal solvents can be facilitated by the addition of a catalytic amount of isopropanol (IPA) or 18-crown-6. nih.govbeilstein-journals.org

Mechanism with KOt-Bu/IPA: The proposed mechanism suggests that the catalytic IPA increases the dielectric constant of the solvent mixture. nih.govbeilstein-journals.org This enhances the solubility of both the KOt-Bu base and the resulting potassium salt of the nitrile anion (e.g., KCH₂CN). nih.govbeilstein-journals.org This accelerated generation of the nucleophilic nitrile anion promotes its reaction with the ester carbonyl. The protic IPA may also suppress unwanted enolization and side reactions as the reaction progresses. beilstein-journals.org

Sodium Hydride (NaH): NaH is another strong base used in these condensations, often requiring higher temperatures. nih.govorganic-chemistry.org The use of NaH can increase the yield compared to weaker bases like sodium ethoxide. organic-chemistry.org However, heating reactions with NaH in refluxing THF has been observed to be detrimental to the product yield in some cases. nih.gov

Historically, other bases like sodium methoxide (B1231860), sodium ethoxide, and sodium amide have been used. nih.govbeilstein-journals.org While sodium amide was found to be more efficient, it carries significant safety risks and can lead to amidine side-products. nih.govbeilstein-journals.org

Nucleophilic Acyl Substitution Pathways

The synthesis of this compound can also be viewed as a nucleophilic acyl substitution reaction. masterorganicchemistry.com In this pathway, a nucleophile (the nitrile anion) attacks the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com

This approach is exemplified by the reaction of a nitrile with an acyl chloride or a Weinreb amide. A patented synthesis for the related compound 4-methyl-3-oxovaleronitrile utilizes isobutyryl chloride as the acylating agent. google.com In this process, acetonitrile is treated with potassium methoxide to generate the nucleophile, which then reacts with isobutyryl chloride. google.com This method avoids the equilibrium limitations of ester-based condensations and can lead to high yields (95.5%) and purity (99.2%). google.com

The general mechanism involves an initial addition of the nitrile anion to the carbonyl of the acylating agent, forming a tetrahedral intermediate. This is followed by an elimination step where the leaving group (e.g., chloride) is expelled, reforming the carbonyl and yielding the β-keto nitrile. masterorganicchemistry.com

Novel Reagent Systems and Method Development

Recent advancements in organic synthesis have introduced novel methods for preparing β-keto nitriles that offer advantages such as mild reaction conditions and the avoidance of transition metals.

One innovative approach is the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.org This metal-free method allows for the synthesis of β-keto nitriles that contain a quaternary carbon center. The reaction is typically performed at 80°C in toluene (B28343) with cesium carbonate as a base. organic-chemistry.org The proposed mechanism involves the NHC catalyst generating a Breslow intermediate, which then engages in a single-electron transfer (SET) process with radicals derived from AIBN to form the final product. organic-chemistry.org This protocol demonstrates broad substrate tolerance and high efficiency. organic-chemistry.org

Another novel concept is the "pseudo-intramolecular process," which has been applied to the synthesis of functionalized heterocyclic compounds from α-nitro-β-keto nitriles. jst.go.jpscispace.com While not a direct synthesis of the target compound, this strategy highlights how modifying the β-keto nitrile structure can enable unique, highly efficient transformations under mild conditions by bringing reactive partners into close proximity through salt formation. jst.go.jp

MethodReagentsKey FeaturesReference
NHC Catalysis Aldehyde, AIBN, NHC catalyst, Cs₂CO₃Metal-free; radical coupling mechanism; forms quaternary centers; mild conditions. organic-chemistry.org
Blaise Reaction Nitrile, Alkyl 2-bromoacetate, ZincA classical method to transform nitriles into β-keto esters, which are precursors to β-keto nitriles. tandfonline.com
Pseudo-Intramolecular Process α-Aryl-β-keto esters, AminesUses substrate modification to facilitate highly efficient transacylation under mild conditions. jst.go.jpscispace.com

Stereoselective Synthesis of this compound Analogues

The presence of a methyl group at the C4 position of this compound creates a chiral center, meaning the compound can exist as two enantiomers, (S)-4-methyl-3-oxoheptanenitrile and (R)-4-methyl-3-oxoheptanenitrile. The development of stereoselective synthetic methods is crucial for accessing single enantiomers, which is often a requirement for biologically active molecules.

While direct stereoselective synthesis of this compound is not widely reported, methods for the stereoselective synthesis of its close analogue, 4-methyl-3-heptanone, provide a clear blueprint. A well-established method involves the use of chiral auxiliaries such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). orgsyn.org

In this approach, a ketone is first converted into a chiral SAMP or RAMP hydrazone. The hydrazone is then deprotonated with a strong base like butyllithium (B86547) to form a lithiated intermediate. This intermediate reacts with an electrophile (e.g., propyl iodide) in a diastereoselective alkylation step. Finally, cleavage of the hydrazone, typically by ozonolysis, yields the chiral ketone with high enantiomeric excess. orgsyn.org A similar strategy could be envisioned for this compound, starting from a simpler β-keto nitrile and introducing the methyl group stereoselectively.

Furthermore, advances in palladium-catalyzed alkylation of unactivated C(sp³)–H bonds have been applied to the stereoselective synthesis of β-alkylated α-amino acids. nih.gov These modern catalytic approaches could potentially be adapted for the asymmetric synthesis of β-keto nitrile structures.

Asymmetric Catalysis in β-Keto Nitrile Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral compounds with high enantiomeric purity. wikipedia.org In the context of β-keto nitrile formation, catalysis offers an efficient route by lowering energy requirements and reducing waste. ijnc.ir One prominent metal-free approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. organic-chemistry.org NHC-catalyzed reactions, such as the coupling of aldehydes with sources of the cyano group, can proceed under mild conditions to form β-keto nitriles. organic-chemistry.org For instance, an NHC can activate an aldehyde to form a Breslow intermediate, which can then react with a cyano-radical source like azobis(isobutyronitrile) (AIBN) to yield the desired product. organic-chemistry.org This method is notable for its ability to create sterically congested quaternary carbon centers. organic-chemistry.org

Another relevant catalytic strategy is the asymmetric transfer hydrogenation of related β-keto esters, which utilizes chiral ruthenium complexes, such as those developed by Noyori and Ikariya. nih.gov These catalysts are highly effective for producing enantiomerically enriched secondary alcohols from ketones and can be adapted for related transformations, highlighting the power of catalysis in achieving high enantioselectivity. nih.gov The development of direct asymmetric catalytic methods for the synthesis of nitriles is an area of ongoing research, with rhodium/silane co-catalyzed systems showing promise for the allylic cyanomethylation using acetonitrile directly. dicp.ac.cn

Chiral Auxiliary Strategies (e.g., SAMP/RAMP Hydrazone Methods)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Among the most powerful and versatile of these are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazone methods. orgsyn.org This strategy has been successfully applied to the asymmetric synthesis of (S)-(+)-4-methyl-3-heptanone, a direct precursor to this compound. mit.eduresearchgate.net

The synthesis proceeds through a well-defined, three-step sequence:

Hydrazone Formation: A simple ketone is condensed with the chiral auxiliary (SAMP or its enantiomer RAMP) to form a chiral hydrazone. wikipedia.orgmit.edu

Stereoselective Alkylation: The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral aza-enolate. This intermediate reacts with an alkyl halide in a highly diastereoselective manner. mit.eduorgsyn.org The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to release the chiral ketone and regenerate the auxiliary, which can often be recovered for future use. wikipedia.orgmit.eduyork.ac.uk

This method provides an elegant and economical route to a wide variety of compounds with excellent stereoselectivity. mit.edu The use of either SAMP or its enantiomer, RAMP, allows for the selective synthesis of both enantiomers of the target molecule. mit.eduresearchgate.net

Enantiomeric Excess and Diastereomeric Ratio Control

The success of an asymmetric synthesis is measured by its ability to produce one stereoisomer in excess of others. nih.gov This is quantified by the enantiomeric excess (ee) for enantiomers and the diastereomeric excess (de) or diastereomeric ratio (dr) for diastereomers. york.ac.ukwikipedia.org A pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org

The SAMP/RAMP hydrazone method is renowned for its exceptional control over stereochemistry, routinely achieving very high levels of both enantiomeric and diastereomeric excess. mit.eduyork.ac.uk This demonstrates virtually complete asymmetric induction during the critical alkylation step. mit.edu The predictable stereochemical outcome is a direct result of the conformationally rigid transition state established by the chiral auxiliary. Research has demonstrated that this methodology can lead to products with stereoselectivity often exceeding 96% ee and in many cases reaching near-perfect levels (≥98% de/ee). researchgate.netresearchgate.net

ParameterDefinitionTypical Result in SAMP/RAMP Method
Enantiomeric Excess (ee) A measure of the purity of a chiral substance, reflecting how much one enantiomer is present in excess of the other. wikipedia.org≥96% researchgate.net
Diastereomeric Ratio (dr) The ratio of the amounts of two diastereomers formed in a chemical reaction. caltech.edu≥98:2 researchgate.net
Diastereomeric Excess (de) The mole fraction difference between the major and minor diastereomers in a mixture. msu.edu≥98% researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net This framework emphasizes sustainability through resource efficiency, waste reduction, and the use of environmentally benign materials. ijnc.ir

Utilization of Environmentally Benign Solvents

Solvents are a major contributor to the environmental impact of chemical processes. nih.gov Green chemistry promotes replacing traditional volatile organic compounds (VOCs) with safer, more sustainable alternatives. researchgate.net In the synthesis of this compound, conventional methods often employ solvents like diethyl ether or dichloromethane (B109758). mit.eduorgsyn.org Green alternatives could significantly improve the environmental profile of the synthesis.

Potential green solvents include:

Water: Ideal from an environmental standpoint due to its abundance and non-toxicity. ijnc.irnih.gov

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and offer favorable properties, such as lower peroxide formation compared to other ethers. carloerbareagents.com

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable solvent that allows for easy product separation. ijnc.irnih.gov

Green SolventKey AdvantagesPotential Application
Water Non-toxic, abundant, non-flammable ijnc.irHydrolysis steps, or specialized aqueous organic reactions.
2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, higher boiling point than THF carloerbareagents.comReplacement for THF or diethyl ether in alkylation steps.
Cyclopentyl Methyl Ether (CPME) Stable in acidic/basic conditions, low peroxide formation carloerbareagents.comReplacement for ether solvents, offering greater stability.
Ethanol Bio-derived, low toxicity mdpi.comUse in reactions or purification steps where solubility permits.

Energy-Efficient Reaction Protocols

Reducing energy consumption is a core principle of green chemistry. researchgate.net This can be achieved by designing reactions that proceed under ambient temperature and pressure, or by using methods that enhance reaction rates, thereby shortening reaction times and lowering energy input. carloerbareagents.com

Catalysis is a primary tool for improving energy efficiency, as catalysts lower the activation energy of a reaction, often allowing it to proceed under milder conditions than stoichiometric processes. ijnc.ir The use of highly active catalysts, as discussed in section 2.2.1, is therefore a key energy-efficient strategy.

Further optimization can involve:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.

Continuous flow chemistry: Flow reactors offer superior heat and mass transfer, allowing for better temperature control and potentially higher yields in shorter times compared to batch processing.

Industrial Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges that must be addressed through careful process optimization. otavachemicals.comsynsmart.in The goal is to develop a robust, safe, and cost-effective process that consistently delivers the product at the required purity and yield. slideshare.net

For the synthesis of this compound, key considerations include:

Route Scouting and Cost-Effectiveness: While the SAMP/RAMP method is highly effective, the cost and availability of the chiral auxiliary on a large scale must be evaluated. Alternative, cheaper catalytic routes may be explored for industrial production. slideshare.net

Process Parameter Optimization: Each step of the synthesis must be optimized. This includes adjusting reaction temperatures, concentrations, and the molar ratios of reactants to maximize yield and purity, as demonstrated in patents for similar compounds where reaction temperature and reagent amounts are carefully controlled. synsmart.ingoogle.com

Work-up and Purification: Laboratory purification methods like chromatography are often not feasible for large-scale production. Alternative methods such as distillation, crystallization, and liquid-liquid extraction must be developed and optimized. The patent for a related valeronitrile (B87234) specifies procedures for pH adjustment, phase separation, and extraction to isolate the final product. google.com

Quality Control: Robust analytical methods are needed to monitor the reaction and ensure the final product meets specifications for purity, including the critical enantiomeric excess. otavachemicals.com

Area of ConsiderationLaboratory Scale FocusIndustrial Scale Focus
Reagents High effectiveness (e.g., SAMP/RAMP)Cost, availability, recyclability, safety slideshare.net
Solvents Reaction performanceLow environmental impact, ease of recovery, safety nih.gov
Reaction Conditions Maximizing yield for a single batchOptimizing throughput, energy efficiency, consistency synsmart.in
Purification ChromatographyCrystallization, distillation, extraction google.com
Safety & Waste Individual researcher safetyProcess safety, waste stream management, environmental compliance

Chemical Reactivity and Derivatization Studies of 4 Methyl 3 Oxoheptanenitrile

Mechanistic Investigations of Nitrile and Ketone Functional Group Transformations

The dual functionality of 4-Methyl-3-oxoheptanenitrile governs its reactivity. The ketone and nitrile groups, being in a 1,3-relationship, influence each other's chemical behavior, primarily through their electron-withdrawing effects which increase the acidity of the methylene (B1212753) protons (C2).

Nucleophilic Reactivity of the Nitrile Moiety

While the nitrile carbon is electrophilic, the term "nucleophilic reactivity" in this context can refer to reactions involving the nitrile nitrogen or transformations where the nitrile group is converted into other functional groups via nucleophilic attack. The nitrile group in β-ketonitriles can undergo several characteristic reactions.

One of the most common transformations is hydrolysis . Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) ion on the electrophilic carbon of the nitrile.

Another significant reaction is the addition of organometallic reagents . Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. This reaction provides a route to synthesize more complex ketone structures.

The nitrile group can also participate in reductions to form primary amines, which will be discussed in section 3.2.

The following table summarizes the expected nucleophilic transformations of the nitrile group in this compound.

Reaction Type Reagent(s) Intermediate(s) Product(s)
Hydrolysis (acidic)H₃O⁺, heatAmide4-Methyl-3-oxoheptanoic acid
Hydrolysis (basic)NaOH, H₂O, heatCarboxylate saltSodium 4-methyl-3-oxoheptanoate
Grignard Reaction1. R-MgBr 2. H₃O⁺Imine4-Methyl-3,4-dioxoalkane derivative

Note: The table presents plausible reactions based on the general reactivity of β-ketonitriles.

Electrophilic Character of the Ketone Moiety

The carbonyl carbon of the ketone in this compound is a primary electrophilic center, susceptible to attack by a wide range of nucleophiles. The steric hindrance from the adjacent methyl group at the C4 position can influence the approach of the nucleophile.

Nucleophilic addition is the most characteristic reaction of the ketone group. This can involve:

Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol, 4-methyl-3-hydroxyheptanenitrile.

Addition of organometallic reagents such as Grignard or organolithium reagents to form tertiary alcohols.

Cyanohydrin formation by reaction with hydrogen cyanide, although the presence of the nitrile group in the starting material might lead to polymerization or side reactions under certain conditions.

Wittig reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond.

The electrophilic nature of the carbonyl group is fundamental to many of the cyclization reactions discussed in section 3.3.

Below is a table summarizing the expected reactions at the ketone's electrophilic center.

Reaction Type Reagent(s) Product(s)
ReductionNaBH₄ or LiAlH₄4-Methyl-3-hydroxyheptanenitrile
Grignard Addition1. R-MgBr 2. H₃O⁺3-Alkyl-4-methyl-3-hydroxyheptanenitrile
Wittig ReactionPh₃P=CHR4-Methyl-3-(alkylidene)heptanenitrile

Note: The table illustrates expected outcomes based on the known reactivity of ketones.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can selectively target the ketone or nitrile functional groups, or in some cases, the carbon backbone.

Reduction is a more common and predictable transformation for β-ketonitriles.

Reduction of the Ketone: As mentioned in 3.1.2, the ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. More powerful reducing agents like lithium aluminum hydride will also reduce the ketone, but may simultaneously reduce the nitrile.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (4-methyl-3-oxoheptan-1-amine) using reagents such as lithium aluminum hydride or through catalytic hydrogenation. The choice of reagent and reaction conditions is crucial for selectivity. For instance, catalytic hydrogenation with Raney nickel is a common method for nitrile reduction.

Oxidation of β-ketonitriles is less straightforward.

The ketone itself is generally resistant to oxidation without carbon-carbon bond cleavage. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon chain can occur.

The Baeyer-Villiger oxidation is a potential pathway where the ketone is converted to an ester using a peroxyacid. The migratory aptitude of the adjacent alkyl groups would determine the regioselectivity of the insertion of the oxygen atom.

Oxidation at the α-carbon (C2) can be achieved under specific conditions, for example, using selenium dioxide to introduce a carbonyl group, leading to a 1,2,3-tricarbonyl compound.

A summary of the primary reduction pathways is provided in the table below.

Functional Group Reagent(s) Product
KetoneNaBH₄4-Methyl-3-hydroxyheptanenitrile
NitrileLiAlH₄ or H₂/Raney Ni4-Methyl-3-oxoheptan-1-amine
Both Ketone and NitrileLiAlH₄ (excess)4-Methyl-1-aminoheptan-3-ol

Note: The selectivity of these reactions is highly dependent on the reaction conditions.

Cyclization and Heterocycle Formation via this compound

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3-relationship between the ketone and nitrile groups is particularly well-suited for reactions with dinucleophiles to form five- or six-membered rings.

Pyrazole (B372694) Synthesis

β-Ketonitriles are valuable starting materials for the synthesis of aminopyrazoles. The reaction with hydrazine (B178648) or its derivatives is a classical method for constructing the pyrazole ring.

The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of this compound. This is followed by a cyclization step where the other nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the formation of a stable aromatic pyrazole ring. The product of this reaction would be a 3-amino-4-(butan-2-yl)-1H-pyrazole derivative. The regioselectivity of the initial attack on the carbonyl versus the nitrile can be influenced by reaction conditions.

The general scheme for this synthesis is as follows:

This compound + Hydrazine → 5-(sec-Butyl)-4-ethyl-1H-pyrazol-3-amine

This reaction is a powerful tool for creating substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Applications in Biginelli and Related Multicomponent Reactions

The Biginelli reaction is a well-known multicomponent reaction that traditionally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidines. β-Ketonitriles, like this compound, can be used as the 1,3-dicarbonyl component in Biginelli-type reactions.

In a reaction with an aldehyde and urea (or thiourea), this compound would be expected to form a dihydropyrimidine (B8664642) derivative with a cyano group at the 5-position. The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps. The resulting cyanodihydropyrimidines are valuable intermediates that can be further functionalized.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. β-Ketonitriles are frequently employed in various MCRs to generate a diverse range of heterocyclic structures, including pyridines, pyrimidines, and pyrazoles. The reactivity of both the ketone and nitrile functionalities, as well as the acidic α-protons, allows for the formation of multiple new bonds in a single synthetic operation.

The table below outlines the potential application of this compound in these cyclization reactions.

Reaction Name Reactants Product Type
Pyrazole SynthesisHydrazineAminopyrazole
Biginelli-type ReactionAldehyde, Urea/ThioureaCyanodihydropyrimidine

Note: These are expected applications based on the known reactivity of β-ketonitriles in these named reactions.

Formation of Complex Molecular Architectures (e.g., via Amidation)

β-Keto nitriles like this compound are valuable intermediates in organic synthesis, capable of undergoing various transformations to build complex molecular frameworks. researchgate.netchemicalbook.com Their utility extends to the formation of diverse compounds including carbocycles, heterocycles, and other functionally rich molecules through cascade, domino, and sequential reactions. researchgate.netchemicalbook.com

One significant derivatization pathway for β-keto nitriles is their conversion into amides, which are fundamental components in many biologically active molecules and functional materials. A notable method for this transformation is the catalyst-free oxidative decyanation–amidation reaction. This process involves reacting a β-ketonitrile with a primary amine in the presence of an oxidizing agent like a hydrogen peroxide-sodium carbonate adduct. google.com This reaction proceeds by replacing the cyano group with an amide group, yielding an α-ketoamide. While this specific reaction has been demonstrated on other β-keto nitriles, the same principle is expected to apply to this compound, providing a direct route to α-ketoamide derivatives.

The general transformation can be represented as follows:

General scheme for the oxidative decyanation-amidation of a β-keto nitrile.

This method is advantageous due to its catalyst-free nature and straightforward approach to synthesizing α-ketoamides from β-keto nitrile precursors. google.com Furthermore, β-keto nitriles can be converted into β-keto amides through treatment of their difluoroboron complexes with sodium acetate (B1210297). chemsrc.com These amidation strategies highlight the potential of this compound as a building block for creating more elaborate molecular structures with potential applications in medicinal chemistry and materials science.

Below is a table summarizing potential amidation reactions applicable to β-keto nitriles.

Reaction TypeReagentsProduct TypeReference
Oxidative Decyanation–AmidationPrimary amines, Na₂CO₃·1.5H₂O₂α-Ketoamide google.com
From Difluoroboron ComplexesBF₃·OEt₂, then Sodium Acetateβ-Keto amide chemsrc.com

Structure-Reactivity Relationships within β-Keto Nitrile Frameworks

The reactivity of this compound is governed by the interplay between its structural features, particularly the ketone and nitrile functional groups. The β-keto nitrile framework exhibits a unique electronic profile that dictates its chemical behavior.

Key Structural and Reactivity Features:

Acidity of the α-Carbon: The carbon atom situated between the carbonyl group and the nitrile group (the α-carbon) is flanked by two strong electron-withdrawing groups. This structural arrangement significantly increases the acidity of the α-protons, making them susceptible to deprotonation by a base. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto both the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. bldpharm.com This facile generation of a stabilized nucleophile is a cornerstone of β-keto nitrile reactivity, allowing for a wide range of alkylation and acylation reactions at this position.

Electrophilic Centers: The molecule possesses two primary electrophilic sites. The carbonyl carbon is susceptible to nucleophilic attack, a characteristic reaction of ketones. The carbon atom of the nitrile group also has an electrophilic character due to the polarity of the carbon-nitrogen triple bond, making it a target for nucleophiles, which can lead to the formation of imines or, upon hydrolysis, ketones.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, β-keto nitriles can exist as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity and temperature. The enol form can participate in its own unique set of reactions, further expanding the synthetic utility of this class of compounds.

The electron-withdrawing nature of the cyano group enhances the reactivity of the adjacent carbonyl group and increases the acidity of the α-protons. This electronic effect is fundamental to the use of β-keto nitriles as versatile building blocks in organic synthesis. For this compound specifically, the alkyl substituents (methyl and ethyl groups) on the carbon backbone can introduce steric hindrance, potentially influencing the rate and regioselectivity of reactions at the nearby functional groups.

The following table summarizes the key structure-reactivity relationships in β-keto nitriles.

Structural FeatureDescriptionConferred Reactivity
α-Carbon Protons Protons on the carbon between the ketone and nitrile groups.Acidic, easily removed by a base to form a resonance-stabilized carbanion. bldpharm.com
Carbonyl Group Electrophilic carbon double-bonded to an oxygen atom.Site for nucleophilic addition reactions.
Nitrile Group Electrophilic carbon triple-bonded to a nitrogen atom.Can be attacked by nucleophiles or hydrolyzed; powerful electron-withdrawing group.
Alkyl Substituents Methyl and ethyl groups on the main chain.May exert steric and electronic effects on reaction rates and selectivity.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 4-Methyl-3-oxoheptanenitrile, offering insights into its atomic connectivity, functional groups, and precise mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the methyl, methylene (B1212753), and methine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ketone and nitrile groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. rsc.org Key signals would include those for the nitrile carbon (C≡N), the carbonyl carbon (C=O), the chiral methine carbon (C4), and the various methyl and methylene carbons in the alkyl chain. rsc.org The chemical shifts provide confirmation of the carbon skeleton.

Stereochemical Assignment: Since this compound possesses a chiral center at the C4 position, NMR can be employed for stereochemical assignment. This often involves using chiral derivatizing agents that react with the compound to form diastereomers, which can then be distinguished by NMR due to their different magnetic environments. Advanced NMR techniques or specialized reagents may be necessary for this purpose. nih.gov

While ¹⁹F and ³¹P NMR are not directly applicable to this compound itself, they become relevant if the molecule is derivatized with fluorine- or phosphorus-containing reagents for specific analytical purposes, such as enhancing separation or aiding in stereochemical determination.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (C7) ~0.9 ~13
CH₂ (C6) ~1.4 ~20
CH₂ (C5) ~1.6 ~30
CH (C4) ~2.8 ~45
4-CH₃ ~1.2 ~15
CH₂ (C2) ~3.5 ~50
C=O (C3) - ~200

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and formula of this compound and for gaining structural information through analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula (C₈H₁₃NO).

Fragmentation Analysis: When coupled with Gas Chromatography (GC-MS), the compound is ionized (typically by electron impact), causing the molecular ion to break apart into smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: Breakage of the C-C bonds adjacent to the carbonyl group is a primary fragmentation mode for ketones. miamioh.edulibretexts.org This would result in the loss of an ethyl radical or a propyl radical, leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: Ketones with a hydrogen atom on a carbon three atoms away from the carbonyl group can undergo this specific rearrangement. libretexts.orgwhitman.eduyoutube.com This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons, resulting in the elimination of a neutral alkene molecule. libretexts.orgyoutube.com

The analysis of these fragment ions helps to piece together the molecular structure, confirming the positions of the methyl group, ketone, and nitrile functional groups. libretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present. ksu.edu.salibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds within the molecule. ksu.edu.sa For this compound, the IR spectrum would be dominated by two very characteristic and strong absorption bands:

A sharp, intense peak around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. spectroscopyonline.com

A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. The presence and position of these peaks provide definitive evidence for the ketone and nitrile functional groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to the vibrations of non-polar, symmetric bonds. libretexts.org While IR is strong for polar C=O and C≡N bonds, Raman spectroscopy can provide complementary information about the C-C backbone of the molecule. libretexts.org The C≡N stretch is also typically observable in the Raman spectrum.

Together, these vibrational spectroscopy techniques offer a rapid and effective method for functional group identification and confirmation of the molecular structure. ksu.edu.sa

Chromatographic Separations and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a capillary column. The separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase coated on the column wall.

The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity data and qualitative identification of impurities. nih.gov The choice of the GC column (e.g., a mid-polar phase) is critical for achieving good resolution between the target compound and any structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. ptfarm.pl It is particularly useful for less volatile compounds or for analyses where derivatization is undesirable.

Purity Analysis: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common method for assessing the purity of organic molecules. researchgate.net A UV detector is typically used, as the carbonyl group in this compound will absorb UV light. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Diastereomeric Analysis: Since this compound is a chiral molecule, a synthetic route may produce a racemic mixture (equal amounts of both enantiomers). If the compound is used in a subsequent reaction with another chiral molecule, a mixture of diastereomers could be formed. HPLC is an excellent tool for separating such diastereomers. researchgate.netnih.gov This is often achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation and quantification. nih.gov

Table 2: Summary of Analytical Techniques and Their Applications

Technique Primary Application Information Obtained
¹H and ¹³C NMR Structural Elucidation Carbon-hydrogen framework, functional group environment
HRMS Molecular Formula Determination High-accuracy mass, elemental composition
GC-MS Structural Confirmation & Impurity ID Fragmentation patterns, molecular weight, volatile impurities
IR & Raman Functional Group Identification Presence of C=O, C≡N, and other key bonds
GC Purity Assessment Quantification of volatile components

Advanced Column Chromatography Techniques (e.g., Flash Chromatography)

Flash chromatography is a rapid and efficient purification technique widely employed in organic synthesis for the isolation of target compounds. wfu.edu For β-ketonitriles, such as this compound, flash chromatography is a standard method for purification following synthesis. utsa.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent system that is optimized to separate the desired compound from impurities. wfu.edulongdom.org

The principle of flash chromatography relies on the differential adsorption and desorption of compounds onto the stationary phase. wfu.edu A mixture is loaded onto the top of a column packed with the stationary phase, and a solvent or a gradient of solvents (the mobile phase) is passed through the column under moderate pressure. Compounds with a higher affinity for the stationary phase travel down the column more slowly than compounds with a lower affinity, leading to separation.

For the purification of moderately polar compounds like this compound, a normal-phase setup is common, using a polar stationary phase like silica gel and a non-polar to moderately polar mobile phase. wfu.edu The choice of solvents is critical; a common approach involves using a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or acetonitrile. biotage.com The polarity of the mobile phase can be gradually increased (a solvent gradient) to elute compounds with increasing polarity. The effectiveness of the separation is often predicted using Thin-Layer Chromatography (TLC) before scaling up to the flash column. biotage.com

Interactive Table: Typical Parameters for Flash Chromatography Purification of this compound.

Parameter Description Typical Value/Selection
Stationary Phase The solid adsorbent material packed in the column. Silica gel (60 Å, 40-63 µm particle size)
Mobile Phase The solvent system used to elute the compounds. Gradient of Hexane/Ethyl Acetate or Dichloromethane/Acetonitrile
Elution Mode The method of changing solvent composition during the run. Isocratic (constant solvent composition) or Gradient (increasing polarity)
Detection Method The technique used to monitor the eluting fractions. Thin-Layer Chromatography (TLC) with UV visualization or chemical staining

| Pressure | The applied pressure to accelerate solvent flow. | 50–200 psi |

Techniques for Stereoisomer Identification and Quantification

The molecular structure of this compound contains two chiral centers, at the C3 and C4 positions. The presence of 'n' chiral centers means a molecule can have up to 2^n stereoisomers. msu.edu Therefore, this compound can exist as a mixture of up to four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. msu.edumasterorganicchemistry.com Distinguishing and quantifying these individual stereoisomers is critical, as they can exhibit different biological activities. A similar compound, 4-methyl-3-heptanol (B77350), also has four stereoisomers, with studies showing that biological activity can be specific to a single isomer, while others may be inactive or even inhibitory. researchgate.netmdpi.com

Several advanced analytical techniques are available for the separation, identification, and quantification of stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. nih.gov It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common for this purpose. nih.govnih.gov By using a suitable mobile phase, the four stereoisomers of this compound can be separated. Quantification is achieved by integrating the peak areas from the chromatogram.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is a preferred method. The separation occurs on a capillary column coated with a chiral stationary phase. As with chiral HPLC, the differential interaction between the stereoisomers and the CSP allows for their separation. This technique was successfully used to separate the stereoisomers of the related compound, 4-methyl-3-heptanol. researchgate.net

Derivatization followed by Standard Chromatography: An alternative strategy involves reacting the stereoisomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov Diastereomers have different physical properties (e.g., boiling point, solubility) and can be separated using standard, non-chiral chromatography (HPLC or GC). msu.edu After separation, the amount of each diastereomer can be quantified, which corresponds to the amount of the original stereoisomer.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation. nih.gov

Interactive Table: Comparison of Techniques for Stereoisomer Analysis.

Technique Principle Advantages Common Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). nih.govnih.gov Broad applicability, high efficiency, preparative scale possible. Quantification of enantiomeric excess (e.e.) in pharmaceutical and chemical synthesis. nih.gov
Chiral GC Differential partitioning into a Chiral Stationary Phase (CSP) in a capillary column. researchgate.net High resolution for volatile and thermally stable compounds. Analysis of pheromones, flavors, and essential oils. researchgate.net
Derivatization Conversion of enantiomers into diastereomers with different physical properties. nih.gov Allows separation on standard, non-chiral columns. Used when direct chiral separation is difficult or for improved detection.

| Capillary Electrophoresis (CE) | Differential migration in an electric field due to complexation with a chiral selector. nih.gov | Very high efficiency, small sample volume, rapid method development. | Analysis of chiral drugs and biomolecules. nih.gov |

Computational Chemistry Approaches for 4 Methyl 3 Oxoheptanenitrile Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. youtube.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying medium-sized organic molecules. youtube.comresearchgate.netnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.commdpi.comarxiv.org The optimization procedure iteratively calculates the energy and forces on each atom, adjusting their positions until a minimum energy structure (a stable conformer) on the potential energy surface is found. youtube.comarxiv.org For 4-Methyl-3-oxoheptanenitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of its most stable conformer. researchgate.netresearchgate.netnih.gov

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netnih.govscirp.org The theoretical vibrational frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra. researchgate.net This analysis helps in the structural confirmation of the molecule and the assignment of specific vibrational modes to functional groups, such as the C≡N stretch of the nitrile group and the C=O stretch of the ketone group in this compound. nih.govmaterialsciencejournal.org

Table 1: Illustrative Calculated Vibrational Frequencies for a Ketone Nitrile Compound This table is an example of data that would be generated from a DFT vibrational analysis. The values are representative and not specific experimental data for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H)29832985Aliphatic C-H stretch
ν(C≡N)22132202Nitrile stretch
ν(C=O)17151705Ketone carbonyl stretch
ν(C=C)16541650C=C stretch
δ(CH₃)14501455Methyl group deformation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. ajchem-a.com For this compound, analysis of the FMOs can reveal the distribution of electron density and identify the likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-poor regions. nih.gov These calculations are essential for understanding intramolecular charge transfer possibilities. materialsciencejournal.orgresearchgate.netdntb.gov.ua

Table 2: Example Frontier Orbital Energies This table illustrates the type of data obtained from a HOMO-LUMO analysis.

ParameterEnergy (eV)
EHOMO-6.8
ELUMO-1.2
Energy Gap (ΔE)5.6

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, indicating these are sites for electrophilic interaction. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. MEP analysis provides valuable insights into a molecule's reactivity and how it will interact with other charged species. nih.govuni-muenchen.de A study on the related compound 4-methyl-3-oxopentanenitrile (B1278294) utilized molecular electrostatic surface potentials to provide insight into the molecule's structure and energetics. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single, often static, molecule, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as solvent molecules. researchgate.netmdpi.com

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds, and MD can help identify the most populated and energetically favorable conformations in different environments. mdpi.com Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between this compound and other molecules. researchgate.netresearchgate.netmdpi.com This is crucial for understanding its behavior in solution and its potential interactions with biological macromolecules. mdpi.com

Mechanistic Elucidation through Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. A key aspect of this is locating the transition state (TS), which is the highest energy point along a reaction pathway, representing the point of no return from which a reaction proceeds to products. mit.edu The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. mit.edu

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like DFT can be used to model the potential energy surface and locate the relevant transition states. mit.edu By calculating the energy barrier for different possible pathways, researchers can determine the most likely reaction mechanism. For instance, computational modeling of methyl vinyl ketone, a related α,β-unsaturated ketone, has been used to determine thermochemical parameters and estimate the kinetics of radical formation. researchgate.net This type of analysis can predict how factors like substituents or catalysts might influence the reaction rate and outcome.

In Silico Prediction of Reactivity and Selectivity

In silico methods, which are computer-based predictions, are increasingly used in chemistry to forecast a molecule's reactivity and selectivity in various reactions. These predictions can be based on the electronic properties derived from quantum chemical calculations or through the use of machine learning models trained on large datasets of known reactions. nih.gov

For this compound, its reactivity can be predicted by analyzing global and local reactivity descriptors derived from DFT, such as the HOMO-LUMO gap, hardness, and the Fukui function. nih.gov These descriptors help identify which sites on the molecule are most likely to react and whether the reaction will be under kinetic or thermodynamic control. For example, machine learning models have been developed to predict the risk of a compound forming reactive metabolites, which is a crucial aspect of drug discovery and safety assessment. nih.gov Such predictive models can guide synthetic efforts by identifying the most promising reaction conditions to achieve a desired chemical transformation with high yield and selectivity.

Virtual Screening and Drug Discovery Applications (focused on mechanistic interaction)

While specific research on the drug discovery applications of this compound is not extensively documented in publicly available literature, computational chemistry provides a robust framework for exploring its potential as a bioactive molecule. Virtual screening stands out as a primary computational technique to identify and analyze the mechanistic interactions of small molecules like this compound with biological targets, offering a cost-effective and rapid method to prioritize compounds for further experimental testing. nuvisan.com

The core principle of virtual screening is to computationally simulate the binding of a ligand (in this case, this compound) to a protein target of interest. nih.govorientjchem.org This process allows for the prediction of binding affinity and the elucidation of the specific molecular interactions that stabilize the ligand-protein complex, which is fundamental to understanding its potential mechanism of action. nih.gov

Methodology and Mechanistic Insights

A typical structure-based virtual screening workflow for this compound would involve several key steps:

Target Identification and Preparation: A specific enzyme or receptor implicated in a disease pathway is selected. youtube.com Its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms and assigning charges to simulate a physiological environment.

Ligand Preparation: The 3D structure of this compound is generated and optimized to find its most stable, low-energy conformation.

Molecular Docking: Using specialized software, the prepared ligand is computationally "docked" into the defined active or allosteric site of the target protein. mdpi.comnih.gov The program samples numerous orientations and conformations of the ligand within the binding site to identify the most favorable binding mode.

Scoring and Analysis: The potential binding modes are evaluated using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable interaction. Beyond the score, a detailed analysis of the binding pose reveals the mechanistic interactions driving the affinity. nih.govjaper.in

The functional groups of this compound—the ketone (oxo) and the nitrile—are critical for its potential interactions. The nitrile group, with its linear geometry and lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor with backbone amides or the side chains of residues like arginine, lysine, and serine. nih.govtandfonline.comresearchgate.netresearchgate.net The ketone group can also serve as a hydrogen bond acceptor. These interactions are crucial for the specificity and stability of the protein-ligand complex. nih.gov

Illustrative Docking Results

To demonstrate the type of data generated from such a study, the following table presents hypothetical molecular docking results for this compound against several classes of enzymes that are common drug targets. These results are for illustrative purposes only and represent the kind of output that would guide further research.

Target Protein (Illustrative PDB ID)Target ClassDocking Score (kcal/mol)Key Mechanistic Interactions (Hypothetical)
Cyclooxygenase-2 (COX-2) (e.g., 1CX2)Oxidoreductase-7.8Hydrogen Bond: Nitrile with Arg120; Hydrophobic: Methyl/ethyl groups with Val349, Leu352
Cathepsin K (e.g., 5TDI)Cysteine Protease-8.2Hydrogen Bond: Ketone with Gln21; Nitrile with Trp189
Monoamine Oxidase B (MAO-B) (e.g., 2V5Z)Oxidase-7.5Hydrophobic: Heptane chain in hydrophobic pocket; Pi-Alkyl: Methyl group with Tyr398
Dipeptidyl Peptidase-4 (DPP-4) (e.g., 3BJM)Hydrolase-8.5Hydrogen Bond: Nitrile with Tyr631; Ketone with Arg125

This table is interactive. Users can sort the columns to compare the hypothetical binding affinities and interaction patterns.

The detailed interaction data, such as that illustrated in the table, is paramount. It allows medicinal chemists to understand the structure-activity relationship (SAR) and rationally design derivatives of this compound with improved potency and selectivity, a key step in lead optimization. nih.gov By predicting how the molecule fits into the target's binding site and which functional groups are essential for this interaction, virtual screening provides a mechanistic blueprint for its potential therapeutic application. nih.gov

Advanced Applications and Emerging Research Directions

Role in the Synthesis of Complex Organic Molecules

β-Ketonitriles are recognized as highly adaptable intermediates for creating heteroaromatic compounds and a variety of pharmaceuticals. Their reactivity allows for the construction of diverse molecular scaffolds essential for biological activity.

Pharmaceutical Intermediates (e.g., Rosuvastatin Calcium)

β-Ketonitriles are a well-established class of precursors in the pharmaceutical industry due to their capacity to be transformed into a wide array of biologically active heterocyclic compounds. While they are valuable, the specific, large-scale synthesis of the widely used cholesterol-lowering drug Rosuvastatin Calcium primarily relies on other documented synthetic intermediates. Key routes for Rosuvastatin involve the condensation of precursors like 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carboxaldehyde with complex side-chains such as methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate.

Agrochemical Development

The structural motifs derived from β-ketonitriles are significant in the development of modern agrochemicals. These compounds serve as important building blocks for the synthesis of plant protection agents. The versatility of the β-ketonitrile scaffold allows for the creation of a wide range of molecules, some of which possess herbicidal or pesticidal properties, making them a subject of interest in agricultural chemistry.

Building Blocks for Biologically Active Compounds (e.g., Deuterated Heterocycles)

The chemical reactivity of 4-Methyl-3-oxoheptanenitrile makes it an ideal starting material for synthesizing a variety of biologically active compounds. β-Ketonitriles are precursors to numerous heterocyclic systems, including pyridines, pyrimidines, and pyrazoles, which form the core of many therapeutic agents. researchgate.net

Furthermore, there is growing interest in the synthesis of deuterated compounds to enhance the metabolic stability of drug candidates. The synthesis of deuterated nitrogen heterocycles can be achieved using various methods, including the use of deuterated reagents in their construction. nih.gov This strategy can improve the pharmacokinetic profiles of biologically active molecules by slowing their metabolism in the body.

Enzyme-Catalyzed Transformations and Biocatalysis involving β-Keto Nitriles

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes to transform β-ketonitriles has emerged as a powerful method for producing chiral molecules with high purity.

One notable application is the synthesis of enantiomerically pure (S)-β-amino acids from β-keto nitriles using an enzyme cascade system. researchgate.net This process involves an initial hydrolysis of the β-ketonitrile to a β-keto acid, catalyzed by a nitrilase, followed by a transamination reaction catalyzed by an ω-transaminase to produce the final chiral amino acid with high enantiomeric excess (>99%) nih.govresearchgate.net.

In addition to enzyme cascades, whole-cell biotransformations are also effective. For instance, the fungus Curvularia lunata has been used to perform stereoselective alkylation–reduction reactions on β-keto nitriles, yielding optically active α-alkyl β-hydroxy nitriles. rsc.orgorganic-chemistry.org Furthermore, recombinant carbonyl reductases have been employed for the asymmetric reduction of β-ketonitriles to furnish chiral β-hydroxy nitriles, which are valuable pharmaceutical intermediates. nih.gov This enzymatic approach avoids competing side reactions often observed with whole-cell systems using yeast.

Transformation TypeBiocatalyst(s)Substrate ClassProduct ClassKey Feature
Enzyme Cascade Nitrilase and ω-Transaminaseβ-Keto Nitriles(S)-β-Amino AcidsHigh enantiomeric excess (>99%) researchgate.net
Asymmetric Reduction Recombinant Carbonyl Reductaseβ-Keto Nitriles(R)-β-Hydroxy NitrilesHigh yield and enantioselectivity (97–99% ee) nih.gov
Alkylation-Reduction Curvularia lunata (fungus)β-Keto Nitrilesα-Alkyl β-Hydroxy NitrilesHigh diastereo- and enantioselectivity organic-chemistry.org

Investigation in Material Science Applications

The exploration of this compound and related β-ketonitriles in material science is an emerging field. While specific applications for this compound are not yet widely documented, the nitrile functional group is known for its utility in the synthesis of polymers and other advanced materials. The unique combination of a ketone and a nitrile offers potential for creating novel monomers or for modifying existing polymers to impart specific thermal or chemical properties. Future research may focus on leveraging these reactive sites for the development of new functional materials.

Studies on Biological Interaction Mechanisms

Direct studies on the biological interaction mechanisms of this compound itself are limited, as its primary role in research is that of a synthetic precursor. The biological activity is typically associated with the more complex molecules synthesized from it.

However, the nitrile group itself can act as a "warhead" in certain molecular contexts, enabling covalent inhibition of enzymes. For example, in some classes of enzyme inhibitors, the electrophilic carbon of the nitrile group can be attacked by a nucleophilic residue, such as the cysteine in a protease active site, to form a reversible or irreversible covalent bond. The reactivity of the nitrile is often enhanced by adjacent electron-withdrawing groups. While this mechanism has been studied for various nitrile-containing drugs, specific investigations into how this compound interacts with biological targets have not been extensively reported.

Mechanistic Basis of Enzyme-Substrate Interactions

There is currently no available research detailing the mechanistic basis of enzyme-substrate interactions for this compound. The study of how this specific molecule might bind to and be transformed by enzymes is a field ripe for future investigation. Understanding such interactions is fundamental to unlocking its potential in biocatalysis and drug design. The reactivity of the nitrile and ketone functional groups suggests potential interactions with a variety of enzyme classes, but specific affinities and catalytic mechanisms are yet to be determined.

Structure-Activity Relationships for Non-Mammalian Biological Targets (e.g., Insect Pheromones)

Similarly, the structure-activity relationships (SAR) of this compound concerning non-mammalian biological targets have not been documented. While other structurally related compounds, such as certain methyl-branched heptanols and hexanols, have been identified as components of insect pheromones, no such role has been attributed to this compound. nih.govresearchgate.net SAR studies are crucial for understanding how the specific arrangement of atoms in a molecule influences its biological activity. For instance, research on the almond bark beetle pheromone has demonstrated that specific stereoisomers of 4-methyl-3-heptanol (B77350) are biologically active, while others are inhibitory. nih.gov The introduction of a nitrile group and a ketone in this compound would significantly alter its electronic and steric properties, suggesting its interaction with biological receptors would be distinctly different from its alcohol or alkane analogues. Future research could explore whether this compound exhibits any agonist or antagonist activity in insect olfactory systems.

Future Perspectives in β-Keto Nitrile Research

While specific data on this compound is lacking, the broader field of β-keto nitrile research offers promising future directions. These compounds are valuable synthetic intermediates due to the presence of two reactive functional groups. Future research in this area will likely focus on several key aspects:

Asymmetric Catalysis: The development of new stereoselective methods for the synthesis of chiral β-keto nitriles is an ongoing area of interest. georgiasouthern.edu The ability to control the three-dimensional arrangement of atoms is critical for applications in pharmaceuticals and agrochemicals.

Biocatalysis: The use of enzymes, such as nitrilases, for the transformation of β-keto nitriles into valuable products like β-hydroxy acids and amides is a growing field. researchgate.net Future work will likely involve the discovery and engineering of novel enzymes with improved stability, substrate specificity, and efficiency.

Novel Applications: Researchers continue to explore new applications for β-keto nitriles as building blocks in the synthesis of complex molecules and materials. Their unique reactivity makes them attractive starting points for the creation of diverse chemical scaffolds.

The study of this compound represents an unexplored niche within the broader landscape of β-keto nitrile chemistry. Its synthesis, characterization, and biological evaluation could yield novel scientific insights and potentially lead to the discovery of new applications.

Q & A

Q. Mechanistic Comparison

ParameterMichael AdditionAldol Condensation
Key IntermediateNitrile-stabilized enolateKetone-derived enolate
ByproductsFewer (controlled steps)Common (e.g., dimerization)
Yield60–75%40–55%

Basic: How is purity assessed for this compound, and what impurities are critical to monitor?

Answer:

  • HPLC/GC-MS : Quantify residual solvents (e.g., DMF) and unreacted precursors (e.g., acrylonitrile) .
  • TLC : Monitor reaction progress using silica gel plates (hexane:ethyl acetate = 3:1) .
  • Critical impurities : Tertiary alcohols or dehydration byproducts (e.g., cyclohexenyl derivatives) .

Advanced: What methodologies optimize the scalability of this compound synthesis for preclinical studies?

Answer:

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., nitrile formation) .
  • Catalyst recycling : Immobilize catalysts on silica or polymer supports to reduce costs .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

Answer:

  • Substituent libraries : Synthesize analogs with varying alkyl/aryl groups at the 4-methyl position .
  • Pharmacophore mapping : Identify essential moieties (e.g., the keto group is critical for hydrogen bonding) .
  • In silico screening : Predict logP and solubility to balance bioavailability and potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.